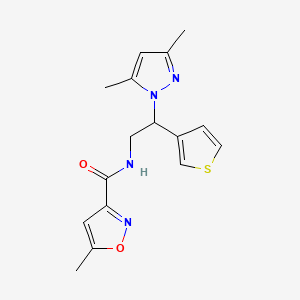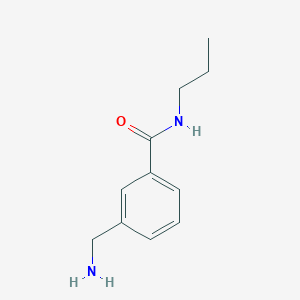
3-(aminomethyl)-N-propylbenzamide
カタログ番号 B2452752
CAS番号:
926225-15-2
分子量: 192.262
InChIキー: FDZOGUWYAAPRKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include its spectroscopic properties, like its UV/Vis, IR, and NMR spectra .科学的研究の応用
Neuroprotective and Anti-inflammatory Properties
- 3-(aminomethyl)-N-propylbenzamide derivatives exhibit psycho- and neurotropic properties, showing specific sedative and anti-amnesic effects, as well as potential anti-anxiety action and antihypoxic effect. This makes them promising for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
- The compound has shown to exert protective effects against distant liver injury induced by renal ischemia-reperfusion, primarily by ameliorating effects on oxidative stress (Tas Hekimoglu et al., 2014).
- It has also demonstrated significant attenuation of acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in newborn piglets (Park, Chang, & Lee, 2001).
Cancer Research and Treatment Potential
- A derivative of this compound, AZD4877, has been identified as a kinesin spindle protein (KSP) inhibitor with potential for cancer treatment. This compound effectively arrested cells in mitosis, leading to cellular death, highlighting its promise in cancer therapy (Theoclitou et al., 2011).
- It also shows potential as a component in potent histone deacetylase inhibitors, particularly in targeting the HDAC6 isoform. This suggests its relevance in cancer treatment strategies (Blackburn et al., 2013).
Chemical and Pharmaceutical Synthesis
- The compound's utility in chemical synthesis, particularly in the creation of novel molecules with therapeutic potential, has been demonstrated. For instance, its involvement in the synthesis of complex molecules with potential as memory enhancers indicates its versatility in pharmaceutical development (Piplani, Sharma, Mehta, & Malik, 2018).
- Additionally, its application in the ultrasound-assisted eco-friendly synthesis of compounds like 3-cinnamoyl coumarins showcases its role in green chemistry and environmentally conscious pharmaceutical production (Akbarzadeh & Safaei‐Ghomi, 2020).
Radiosensitization and Imaging Applications
- 3-Aminobenzamide derivatives have been explored for their roles in radiosensitization, aiding in the treatment of cancers by enhancing the effects of radiation therapy. This application is particularly relevant in tumor treatment strategies (Brix et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6,8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZOGUWYAAPRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

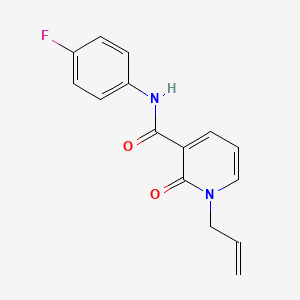
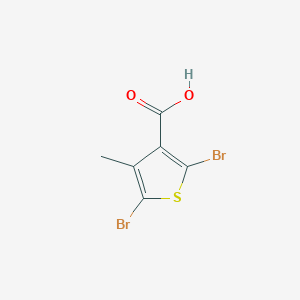
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)

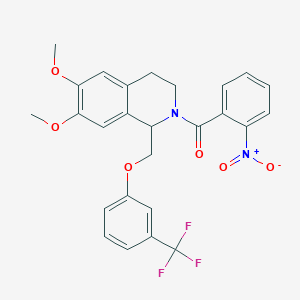
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)
![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)
![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)
